2,4-Dichloro-3,5,6-trifluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-3,5,6-trifluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F3N/c6-1-2(8)4(7)11-5(10)3(1)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNCZKIRPOQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)Cl)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F3N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.96 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dichloro 3,5,6 Trifluoropyridine
Industrial Scale Synthesis Routes
The dominant industrial method for synthesizing 2,4-dichloro-3,5,6-trifluoropyridine is the halogen exchange reaction starting from pentachloropyridine (B147404). This process involves the substitution of three chlorine atoms with fluorine atoms by reacting pentachloropyridine with an alkali-metal fluoride (B91410). googleapis.com Potassium fluoride is the preferred fluorinating agent for this transformation. googleapis.comgoogle.com The reaction is typically carried out in the presence of a polar aprotic solvent, which facilitates the dissolution of the fluoride salt and promotes the nucleophilic substitution reaction.
The reaction of pentachloropyridine with potassium fluoride is a well-established method for producing this compound in high yields. google.com The process is designed to selectively replace the chlorine atoms at positions 2, 4, and 6 with fluorine, leaving the chlorine atoms at positions 3 and 5 intact. The choice of solvent is critical to the success of this reaction, influencing reaction rates, yields, and the formation of by-products. google.comgoogle.com
N-Methylpyrrolidone (NMP), a dipolar aprotic solvent, is widely used in the industrial synthesis of this compound. google.comwikipedia.orgeuropa.eu Its effectiveness stems from its ability to create a mobile slurry and facilitate the halogen exchange process. google.com Conducting the reaction in NMP under essentially anhydrous conditions leads to high yields and rapid reaction rates with minimal tar formation. google.comgoogle.com The process can be performed in a way where pentachloropyridine is continuously added to a slurry of potassium fluoride in NMP, while the product, this compound, is continuously removed by distillation. google.comgoogle.com
| Parameter | Value/Condition | Source(s) |
| Reactants | Pentachloropyridine, Potassium Fluoride | google.comgoogle.com |
| Solvent | N-Methylpyrrolidone (NMP) | google.comgoogle.com |
| Key Feature | Substantially anhydrous conditions | google.comgoogle.com |
| Outcome | High yield, rapid rate, little tar formation | google.comgoogle.com |
Dimethylsulfoxide (DMSO) serves as an alternative polar aprotic solvent for the synthesis of this compound. wipo.intgoogleapis.com Its use can result in very high yields and improved reaction rates when pentachloropyridine is reacted with potassium fluoride. wipo.int DMSO is a low-toxicity and inexpensive solvent that can also act as a versatile reagent in various organic syntheses. nih.govmdpi.com The reaction in DMSO can be conducted at relatively lower temperatures compared to other solvent systems. wipo.int
| Parameter | Value/Condition | Source(s) |
| Reactants | Pentachloropyridine, Potassium Fluoride | wipo.int |
| Solvent | Dimethylsulfoxide (DMSO) | wipo.int |
| Temperature | Approx. 60-125 °C | wipo.int |
| Outcome | Very high yield, improved rate | wipo.int |
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-products and operational costs.
When NMP is used as the solvent, the reaction temperature is typically maintained between 100°C and 170°C. google.comgoogle.com Operating within this temperature range ensures a rapid reaction rate without significant decomposition or tar formation. google.com Temperatures above 200°C have also been reported but may lead to less desirable outcomes. google.comgoogleapis.com The process can be carried out at atmospheric or sub-atmospheric pressure. google.comgoogle.com Conducting the reaction under sub-atmospheric pressure can facilitate the continuous removal of the product by distillation as it is formed. google.com
In DMSO, the reaction proceeds efficiently at a lower temperature range of approximately 60°C to 125°C. wipo.int
| Solvent | Temperature Range (°C) | Pressure | Source(s) |
| N-Methylpyrrolidone (NMP) | 100 - 170 | Atmospheric or Sub-atmospheric | google.comgoogle.com |
| Dimethylsulfoxide (DMSO) | 60 - 125 | Not specified | wipo.int |
To further enhance the efficiency of the synthesis, catalytic methods can be employed. These approaches often involve the use of catalysts that facilitate the transfer of reactants between different phases, thereby increasing the reaction rate.
Phase transfer catalysts (PTCs) can be optionally added to the reaction mixture to improve the synthesis of this compound. wipo.intcrdeepjournal.org PTCs are particularly useful in solid-liquid reaction systems, such as the reaction between solid potassium fluoride and dissolved pentachloropyridine. crdeepjournal.org These catalysts, often quaternary ammonium (B1175870) or phosphonium (B103445) salts, work by transporting the fluoride anion from the solid phase into the organic phase, where it can react with the pentachloropyridine. crdeepjournal.orgnih.gov This enhances the rate of the nucleophilic substitution. For instance, tetramethylammonium (B1211777) chloride has been used as a phase transfer catalyst in this synthesis. googleapis.com
| Catalyst Type | Example | Function | Source(s) |
| Phase Transfer Catalyst | Tetramethylammonium chloride | Facilitates transfer of fluoride ion, enhances reaction rate | googleapis.comwipo.int |
Catalytic Approaches in Industrial Production
Efficacy of Quaternary Ammonium Salts
In the halogen exchange fluorination of polychlorinated pyridines, such as the synthesis of this compound from pentachloropyridine, phase-transfer catalysts (PTCs) are employed to enhance reaction kinetics. Quaternary ammonium salts (QAS) are a prominent class of PTCs used for this purpose. Their primary function is to facilitate the transfer of the fluoride anion from the solid phase (e.g., potassium fluoride) into the organic liquid phase where the substrate is dissolved.
Process Optimization for High Yield and Purity
The industrial synthesis of this compound from pentachloropyridine (PCP) via halogen exchange with potassium fluoride (KF) has been the subject of significant process optimization to maximize yield and purity while minimizing by-products.
Key parameters that have been optimized include the choice of solvent, reaction temperature, and product recovery methods. High-boiling point, dipolar aprotic solvents are preferred. Research has shown that using N-methylpyrrolidone (NMP) as a solvent at temperatures between 100°C and 170°C under essentially anhydrous conditions leads to high yields and rapid reaction rates with minimal tar formation. google.com Conducting the reaction under these controlled conditions prevents the formation of over-fluorinated by-products such as 2,3,4,6-tetrafluoro-5-chloropyridine. google.com
Below is a data table summarizing reaction conditions and outcomes from an optimized process.
Table 1: Optimized Synthesis Parameters and Yields
| Parameter | Value | Outcome |
|---|---|---|
| Starting Material | Pentachloropyridine (PCP) | - |
| Fluorinating Agent | Potassium Fluoride (KF) | - |
| Solvent | N-methylpyrrolidone (NMP) | Enables high reaction rate |
| Temperature | 100°C - 170°C | Minimizes tar formation |
| Conditions | Substantially anhydrous | Prevents side reactions |
Strategies for Solvent Recovery and Recycling
Solvent recovery and recycling are critical for the economic and environmental sustainability of large-scale chemical manufacturing. acsgcipr.orgnih.gov In the synthesis of this compound, the use of a high-boiling point solvent like N-methylpyrrolidone (NMP) is advantageous for recovery.
The primary strategy for solvent recovery in this process is distillation. brofind.com Given the significant difference in boiling points between the product and the NMP solvent, the product can be selectively removed via distillation, leaving the solvent behind. google.com The remaining NMP, along with any unreacted starting materials or intermediates, can then be purified and recycled back into subsequent batches. In some process variations, a mixture of NMP and water is distilled off initially to ensure the reaction system is anhydrous before the main reaction commences. google.com This recovered solvent can be dried and reused, further improving process efficiency. Implementing robust solvent recovery systems can achieve recovery rates greater than 95%, significantly reducing solvent purchasing and disposal costs. researchgate.net
By-product Management and Waste Reduction
Effective by-product management is essential for achieving high purity and reducing the environmental impact of the synthesis. In the fluorination of pentachloropyridine, the primary by-products are partially fluorinated intermediates, such as trichloro-difluoropyridines and tetrachloro-monofluoropyridines. google.com
Waste reduction is also achieved by minimizing the formation of tars and other degradation products through strict temperature control and anhydrous conditions. google.com The main solid waste product is the inorganic salt formed during the reaction (potassium chloride), which can be removed from the reaction mixture by filtration.
Laboratory Scale Synthetic Innovations
While industrial production focuses on optimizing established routes, laboratory-scale research explores novel and more specialized methods for synthesizing fluorinated pyridines.
Specialized Fluorination Techniques
Modern synthetic chemistry has introduced advanced techniques for the fluorination of pyridine (B92270) rings that offer alternative pathways to halogen exchange. One notable innovation is the direct C-H fluorination.
Direct C-H Fluorination : This method introduces fluorine atoms by directly converting a carbon-hydrogen bond on the pyridine ring to a carbon-fluorine bond, avoiding the need for a pre-halogenated substrate like pentachloropyridine. cas.cn Researchers have developed a method for the site-selective fluorination of pyridines adjacent to the nitrogen atom using silver(II) fluoride (AgF₂). nih.gov The reaction proceeds under mild conditions, often at ambient temperature, and can be applied late in a synthetic sequence to functionalize complex molecules. nih.govacs.org This technique provides a powerful tool for accessing specific fluorinated pyridine derivatives that might be difficult to obtain through classical halogen exchange.
Dearomatization-Hydrogenation : Another innovative strategy involves a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. This process allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines (the saturated ring analogues of pyridines). nih.gov While this produces a different class of compound, the underlying innovation in manipulating the fluorinated pyridine ring is significant.
Preparation via Hydrazine (B178648) Intermediates (for related compounds)
The synthesis of fluorinated pyridines can also be achieved through routes involving hydrazine intermediates. For example, the synthesis of 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, an intermediate for a drug candidate, demonstrates this approach. acs.org
A general process involves reacting a pyridine halide, such as 2,3-dichloropyridine, with hydrazine hydrate. google.com The reaction displaces one of the halide atoms to form a hydrazinylpyridine. This method provides a route to introduce a nitrogen-based functional group which can then be used in further synthetic transformations. The reaction conditions, such as solvent and temperature, are optimized to improve the reaction rate and yield. For instance, using a tertiary amine as a solvent can facilitate the reaction, which can be run at temperatures between 100-150°C under an inert atmosphere. google.com
Comparative Analysis of Synthetic Routes
The synthesis of this compound from pentachloropyridine has been optimized through various approaches, primarily focusing on the solvent system and reaction temperature to improve yield, scalability, and purity.
The reaction of pentachloropyridine with potassium fluoride has been shown to produce high yields of 3,5-dichloro-2,4,6-trifluoropyridine (B155018). google.com One of the key factors influencing the yield and scalability is the choice of solvent. N-methylpyrrolidone (NMP) has been identified as a particularly effective solvent for this reaction, allowing it to proceed at a rapid rate with minimal tar formation when conducted under substantially anhydrous conditions at temperatures between 100°C and 170°C. google.comgoogle.com
In an NMP solvent system, yields of the desired product can be as high as 76.1% of the theoretical yield based on the initial amount of pentachloropyridine used. google.com Furthermore, when considering the recovery and potential recycling of partially fluorinated intermediates, the accountability for the desired product and recyclable materials can reach up to 94.9%. google.com The reaction can be run in batch operations requiring two to twenty hours, and vigorous agitation is typically employed to ensure good contact between the reagents. google.com The ability to distill the product from the reaction mixture as it is formed is another advantage that facilitates the process on a larger scale. google.com
Another solvent that has been utilized is dimethylsulfoxide (DMSO), which can also result in very high yields of the product at temperatures ranging from about 60°C to 125°C. wipo.int The addition of a phase transfer catalyst is an optional modification in this system. wipo.int
The molar ratio of potassium fluoride to pentachloropyridine is also a critical parameter. For the preparation of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine, the molar ratio of alkali-metal fluoride to the chlorine atoms being replaced is advantageously kept in the range of 1:1 to 1.3:1. googleapis.com
| Solvent | Temperature Range (°C) | Reported Yield | Key Process Features |
|---|---|---|---|
| N-methylpyrrolidone (NMP) | 100 - 170 | Up to 96.5% | Rapid reaction rate, minimal tar formation, continuous removal of product by distillation is possible. google.comgoogle.com |
| Dimethylsulfoxide (DMSO) | 60 - 125 | Very high yield | Optional use of a phase transfer catalyst. wipo.int |
The purity of the final this compound product is a significant consideration, and the reaction conditions play a crucial role in the formation of byproducts. A notable advantage of conducting the fluorination of pentachloropyridine in N-methylpyrrolidone at temperatures below 170°C is the production of very little tar. google.com
Distillation is a key step in purification. In one example, distillation of the reaction mixture yielded a product with 99.1% purity, with another fraction having 94.4% purity. google.com In a different instance, a 99.8% pure product was recovered. google.comgoogle.com
The primary impurities are typically partially fluorinated chloropyridines, such as trichloro-difluoropyridines and tetrachloro-monofluoropyridines. google.com For example, a gas-liquid chromatographic analysis of a reaction mixture showed the presence of the desired product alongside a trichloro-difluoropyridine and a tetrachloro-monofluoropyridine. google.com The formation of over-fluorinated byproducts like 2,3,4,6-tetrafluoro-5-chloropyridine can be minimized or avoided by carefully controlling the reaction conditions in NMP. google.com
| Method/Solvent | Achieved Purity | Common Impurities | Notes |
|---|---|---|---|
| Halogen exchange in NMP followed by distillation | 99.1% - 99.8% | Trichloro-difluoropyridines, Tetrachloro-monofluoropyridines. google.comgoogle.com | Minimal tar formation and no detectable over-fluorination byproducts when conducted under optimal conditions. google.com |
Reactivity and Mechanistic Studies of 2,4 Dichloro 3,5,6 Trifluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring system, particularly when substituted with multiple electron-withdrawing halogen atoms, is highly susceptible to nucleophilic aromatic substitution (SNAr). In 2,4-dichloro-3,5,6-trifluoropyridine, the combined inductive and mesomeric effects of the fluorine and chlorine atoms, along with the inherent electron-deficient nature of the pyridine nitrogen, render the carbon atoms of the ring electrophilic and prime for attack by nucleophiles. The SNAr reaction is a cornerstone for the functionalization of such polyhalogenated heterocycles. The mechanism typically proceeds via a two-step addition-elimination pathway, though concerted mechanisms have also been proposed, particularly where stable intermediates are not formed. nih.govsemanticscholar.org
A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. With five potential leaving groups (two chlorine and three fluorine atoms), the position of substitution is governed by a combination of electronic effects, steric factors, and the nature of the attacking nucleophile.
The regioselectivity in SNAr reactions on polyhalogenated pyridines is predominantly controlled by the electronic activation of the different carbon positions. The ring nitrogen atom strongly activates the para (C4) and ortho (C2, C6) positions towards nucleophilic attack by stabilizing the negative charge in the intermediate through resonance. In the case of this compound, the C4 position is generally the most susceptible to attack. This heightened reactivity is attributed to the superior resonance stabilization of the negative charge of the intermediate when the attack occurs at the position para to the ring nitrogen.
Computational analyses, such as the examination of the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict reaction sites. For electron-deficient aromatic systems, the nucleophile preferentially attacks the atom with the largest LUMO lobe, indicating the most electrophilic center. wuxiapptec.com In polyhalopyridines, this is typically the C4 carbon. The powerful electron-withdrawing effects of the three fluorine atoms further decrease the electron density of the ring, enhancing the electrophilicity of all carbon positions and making the molecule highly reactive.
While electronic effects are often dominant, steric hindrance can play a significant role in directing the regioselectivity of the substitution. rsc.org Nucleophilic attack at the C2 and C6 positions is subject to greater steric hindrance from the adjacent halogen atoms at the C3 and C5 positions, respectively. In contrast, the C4 position is flanked by substituents at C3 and C5, which are one bond further away, presenting a less sterically crowded environment for the approaching nucleophile.
This effect becomes more pronounced with increasingly bulky nucleophiles. A large or sterically demanding nucleophile will preferentially attack the most accessible electrophilic site, which is the C4 position. Studies on related substituted dichloropyridines have shown that bulky substituents near a potential reaction site can direct nucleophilic attack to a more remote position. researchgate.net Therefore, for this compound, steric factors reinforce the electronic preference for substitution at the C4-chloro position.
The nature of the nucleophile, specifically its "hardness" or "softness" according to the Hard and Soft Acids and Bases (HSAB) theory, can influence whether a fluorine or a chlorine atom is displaced. The carbon atom of a C-F bond is considered a "harder" electrophilic center than that of a C-Cl bond due to the high electronegativity and poor polarizability of fluorine.
Consequently:
Hard Nucleophiles (e.g., alkoxides, primary/secondary amines, H₂O) tend to preferentially displace fluoride (B91410) ions. This is because the interaction between the hard nucleophile and the hard electrophilic carbon of the C-F bond is more favorable.
Soft Nucleophiles (e.g., thiolates, iodide ions) often favor the displacement of chloride ions. The C-Cl bond is more polarizable, making the carbon a "softer" electrophilic center that interacts more favorably with soft nucleophiles.
In the context of this compound, a hard nucleophile like sodium methoxide (B1231860) might show a preference for displacing one of the fluorine atoms (likely at C6 or C2), whereas a soft nucleophile like sodium thiophenate would be expected to preferentially displace the chlorine atom at the electronically favored C4 position.
| Nucleophile Type | Preferred Leaving Group | Rationale (HSAB Theory) |
| Hard (e.g., RO⁻, R₂NH) | Fluorine | Favorable interaction between hard nucleophile and hard C-F electrophilic center. |
| Soft (e.g., RS⁻, I⁻) | Chlorine | Favorable interaction between soft nucleophile and more polarizable (softer) C-Cl electrophilic center. |
The classical SNAr mechanism proceeds through a two-step sequence involving the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer intermediate. nih.govresearchgate.net In the reaction of this compound, the nucleophile adds to an electrophilic carbon atom, breaking the aromaticity of the ring and forming a tetrahedral intermediate.
The stability of this intermediate is a key factor in the reaction kinetics. The negative charge is delocalized onto the electronegative atoms of the ring, primarily the ring nitrogen and the electron-withdrawing halogen substituents. The presence of three fluorine atoms and two chlorine atoms provides substantial stabilization for this intermediate. However, for reactions involving very good leaving groups like chloride, the Meisenheimer complex may be a high-energy, transient species, and in some cases, computational studies have suggested that the reaction may proceed through a single, concerted step without a stable intermediate. nih.govsemanticscholar.org The formation of a distinct intermediate is more likely in cases where the leaving group is poor or the ring is highly activated by multiple strong electron-withdrawing groups, which is the case for this substrate. researchgate.net
The inherent regioselectivity of this compound can be altered by first substituting one of the halogen atoms with an "auxiliary group" that modifies the electronic or steric properties of the ring. The introduction of a new substituent can either enhance or counteract the directing effects of the ring nitrogen and existing halogens.
Electron-Donating Groups (EDGs): If a halogen is replaced by a strong electron-donating group (e.g., -NH₂, -OR), it will decrease the electrophilicity of the ring, particularly at the ortho and para positions relative to the new group. This can deactivate the typical C4 reaction site and potentially direct a subsequent nucleophilic attack to one of the other positions. For example, studies on dichloropyrimidines have demonstrated that an electron-donating group at the C6 position can reverse the typical C4 selectivity, making the C2 position more reactive. wuxiapptec.com
Electron-Withdrawing Groups (EWGs): Conversely, replacing a halogen with another strong electron-withdrawing group (e.g., -CN, -NO₂) would further activate the ring. Depending on its position, it could reinforce the preference for attack at C4 or potentially activate another position to a greater extent.
This strategy allows for sequential, site-selective functionalization of the pyridine ring, enabling the synthesis of complex, multi-substituted pyridine derivatives from a single starting material.
Modulating Regioselectivity through Auxiliary Groups
The Trialkylsilyl Trick for Position Reversal
In the realm of nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines, the inherent electronic properties of the ring typically dictate a strong preference for reaction at the 4-position. However, this regioselectivity can be completely inverted through a steric-based strategy known as the "trialkylsilyl trick". acs.orgresearchgate.net This method involves the temporary introduction of a bulky trialkylsilyl group, such as a trimethylsilyl (B98337) or triethylsilyl group, onto the pyridine ring. researchgate.net
For substrates like 2,4,6-trihalopyridines, nucleophilic attack almost exclusively occurs at the C4 position. acs.orgresearchgate.net By introducing a trialkylsilyl group at the 3-position, the adjacent C2 and C4 positions become sterically hindered. This steric shield effectively blocks the nucleophile from attacking its electronically preferred target (C4). Consequently, the reaction is redirected to the most sterically accessible and still reactive position, which is the halogen at the C6 position. acs.org
The process is a powerful tool for regiochemical control:
Silylation: A trialkylsilyl group is introduced at a position adjacent to the target substitution sites.
Nucleophilic Substitution: The SNAr reaction is performed, with the bulky silyl (B83357) group directing the incoming nucleophile to a position that would normally be disfavored. acs.org
Desilylation: The silyl directing group is subsequently removed, often under mild conditions, to yield the final product with the nucleophile installed at the desired, otherwise inaccessible, position. acs.org
This technique allows for the synthesis of specific constitutional isomers of substituted pyridines that are difficult or impossible to obtain through conventional substitution reactions. acs.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a versatile platform for forming carbon-carbon bonds, significantly expanding the synthetic utility of this compound. Suzuki-Miyaura reactions, in particular, have been explored for the selective arylation of this substrate.
The presence of two reactive C-Cl bonds and three less reactive C-F bonds on the pyridine ring allows for selective C-C bond formation. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, has been successfully applied to this compound (referred to in some literature as 3,5-dichloro-2,4,6-trifluoropyridine) for the synthesis of aryl-substituted trifluoropyridines. researchgate.net
The key to selective synthesis using this compound lies in controlling the reaction conditions to favor either mono- or diarylation. The C-Cl bonds are significantly more reactive than the C-F bonds under typical palladium-catalyzed Suzuki-Miyaura conditions. By carefully modulating the stoichiometry of the arylboronic acid and other reaction parameters, chemists can achieve high levels of chemo- and regioselectivity. researchgate.netnih.gov
For instance, reacting this compound with one equivalent of an arylboronic acid can lead to the selective formation of a mono-arylated product, 5-aryl-3-chloro-2,4,6-trifluoropyridine. researchgate.net Using an excess of the arylboronic acid (two or more equivalents) drives the reaction to completion, yielding the diarylated product, 3,5-diaryl-2,4,6-trifluoropyridines. researchgate.net This stepwise reactivity enables the construction of complex pyridine derivatives, including those with two different aryl groups introduced sequentially.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Product Type | Equivalents of Arylboronic Acid | Typical Product Structure |
|---|---|---|
| Mono-arylation | ~1.0 | 5-Aryl-3-chloro-2,4,6-trifluoropyridine |
| Di-arylation | >2.0 | 3,5-Diaryl-2,4,6-trifluoropyridines |
Conventional Suzuki-Miyaura reactions often rely on sophisticated and expensive phosphine (B1218219) ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. However, there is a growing trend toward developing more sustainable and cost-effective methods. Ligand-free approaches, often conducted in aqueous media, represent a significant advance in this area. researchgate.netrsc.org
These systems typically use a simple palladium salt, such as Pd(OAc)₂ or PdCl₂, without any added phosphine ligands. nih.gov The reactions are often performed in a mixture of water and an organic solvent, using an inorganic base. rsc.org The advantages of this methodology include:
Reduced Cost: Eliminates the need for expensive and often air-sensitive ligands. researchgate.net
Environmental Benefits: The use of water as a solvent reduces reliance on volatile and toxic organic solvents. dntb.gov.ua
Simplified Purification: The catalyst and inorganic salts are often easily removed from the organic product.
While specific examples for this compound are not extensively detailed, the successful application of ligand-free Suzuki-Miyaura reactions to other dichloropyridines suggests its feasibility. nih.gov Such conditions are highly attractive for the large-scale synthesis of its derivatives.
The selective activation of a specific carbon-halogen bond in a polyhalogenated molecule is a fundamental challenge in organometallic chemistry. Studies involving low-valent transition metals, such as Nickel(0), provide crucial mechanistic insights into the relative reactivity of different C-X bonds.
While the activation of strong C-F bonds is a significant area of research, the presence of weaker C-Cl bonds in this compound dictates the molecule's reactivity toward Nickel(0) complexes. gla.ac.ukyork.ac.uk When 3,5-dichloro-2,4,6-trifluoropyridine (B155018) is reacted with a Ni(0) source, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], in the presence of triethylphosphine (B1216732) (PEt₃), the reaction proceeds exclusively through the oxidative addition of a C-Cl bond. gla.ac.ukyork.ac.uk
The product of this reaction is trans-Ni(PEt₃)₂(C₅ClF₃N)Cl, where the nickel center has inserted into the C-Cl bond at the 3-position of the pyridine ring. gla.ac.ukyork.ac.uk No products resulting from C-F bond activation are observed. This outcome clearly demonstrates that for this specific substrate, the C-Cl bond is kinetically favored for activation by the Ni(0) center over the much stronger C-F bond. gla.ac.uk This contrasts with the reactivity of pentafluoropyridine, which readily undergoes C-F activation under similar conditions, highlighting how the substituent pattern governs the reaction pathway. gla.ac.ukyork.ac.uk
Table 2: Products of Nickel(0) Reaction with Fluorinated Pyridines
| Substrate | Observed Reaction | Product |
|---|---|---|
| 3,5-Dichloro-2,4,6-trifluoropyridine | C-Cl Bond Activation | trans-Ni(PEt₃)₂(C₅ClF₃N)Cl |
| Pentafluoropyridine | C-F Bond Activation | trans-Ni(PEt₃)₂(C₅F₄N)F |
Carbon-Halogen Bond Activation at Transition Metal Centers
Regioselectivity of C-Cl vs. C-F Activation
In the context of nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, the activation of a carbon-halogen bond is a critical step. For this compound, the regioselectivity of this activation process is dictated by the inherent differences in the bond strengths and electronic properties of the C-Cl and C-F bonds.
Generally, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. This difference in bond dissociation energy plays a crucial role in the selectivity of bond cleavage. Consequently, the C-Cl bonds in this compound are more labile and therefore more susceptible to activation under various reaction conditions compared to the robust C-F bonds.
Research on the Suzuki-Miyaura cross-coupling reactions of 3,5-dichloro-2,4,6-trifluoropyridine has demonstrated the preferential reactivity of the C-Cl bonds. In these palladium-catalyzed reactions with arylboronic acids, the chlorine atoms are selectively substituted by aryl groups, leaving the fluorine atoms intact. This selectivity is attributed to the lower bond energy of the C-Cl bond, which facilitates the oxidative addition step in the catalytic cycle.
The general order of reactivity for halogens in nucleophilic aromatic substitution is F > Cl > Br > I, which is the reverse of the C-X bond strength order. This is because the rate-determining step is typically the attack of the nucleophile, which is favored by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. However, in many transition-metal-catalyzed reactions, the bond strength is the dominant factor, leading to the preferential activation of weaker C-Cl bonds over stronger C-F bonds.
Factors that can influence the regioselectivity of C-Cl versus C-F activation include:
Reaction Type: In classical SNAr reactions, fluorine is typically the most readily displaced halogen. In contrast, in many metal-catalyzed processes, the weaker C-Cl bond is preferentially cleaved.
Catalyst: The nature of the transition metal catalyst and its ligands can significantly influence which bond is activated.
Reaction Conditions: Temperature, solvent, and the nature of the nucleophile or coupling partner can also play a role in directing the selectivity.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Dissociation Energy (kcal/mol) | Electronegativity of Halogen | General Reactivity in SNAr | General Reactivity in Metal-Catalyzed Cross-Coupling |
| C-F | ~116 | 4.0 | Highest | Lowest |
| C-Cl | ~81 | 3.0 | Lower than C-F | Higher than C-F |
Other Key Transformation Reactions
Beyond the selective activation of C-Cl versus C-F bonds, this compound undergoes a variety of other important chemical transformations. These reactions are crucial for the synthesis of a wide range of functionalized pyridine derivatives.
Reductive Dehalogenation Processes (e.g., using DIBAL, LAH)
Reductive dehalogenation is a process that involves the removal of a halogen atom and its replacement with a hydrogen atom. Strong reducing agents, such as metal hydrides like diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LAH), are often employed for this purpose. When this compound is treated with such powerful reducing agents, the generation of flammable hydrogen gas can occur, necessitating careful handling. nih.gov
While specific studies on the reductive dehalogenation of this compound with DIBAL-H or LAH are not extensively detailed in the available literature, general principles of reactivity for similar polychlorofluorinated aromatic compounds can be inferred. The relative lability of the C-Cl bond compared to the C-F bond suggests that reductive dehalogenation would likely occur preferentially at the chlorinated positions.
The selectivity of the reduction can be influenced by the choice of reducing agent and the reaction conditions. LAH is a very strong reducing agent and may lead to the removal of multiple halogen atoms, potentially including the more resilient fluorine atoms under forcing conditions. masterorganicchemistry.com DIBAL-H, being a bulkier and less reactive reducing agent than LAH, might offer a higher degree of selectivity, potentially allowing for the controlled, stepwise removal of chlorine atoms.
Halogen Exchange Reactions Beyond Fluorination (e.g., Bromination)
Halogen exchange reactions provide a valuable method for the synthesis of haloaromatic compounds that may be difficult to prepare directly. While the fluorination of polychloropyridines is a common transformation, the exchange of chlorine or fluorine for other halogens like bromine is also a synthetically useful process.
Reactions such as the Finkelstein reaction, which typically involves the exchange of a chloride or bromide with an iodide, and the Swarts reaction for the introduction of fluorine, are well-established methods for halogen exchange in aliphatic systems. For aromatic systems, these transformations can be more challenging and often require specific catalysts or reagents.
Oxidation and Reduction Pathways
The pyridine nitrogen atom in this compound can undergo oxidation to form the corresponding N-oxide. The N-oxidation of pyridines is a common transformation that can alter the electronic properties of the ring, making it more susceptible to certain types of reactions. arkat-usa.orgorganic-chemistry.org The resulting N-oxide can activate the pyridine ring for both electrophilic and nucleophilic substitution, often with a different regioselectivity compared to the parent pyridine. A variety of oxidizing agents can be used for this purpose, including peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. arkat-usa.org
The electrochemical reduction of polychlorinated pyridines has been investigated as a potential method for their dechlorination. mdpi.com Studies on related compounds, such as 3,4,5,6-tetrachloro-2-trichloromethylpyridine, have shown that the reduction process is typically a diffusion-controlled irreversible process that leads to the stepwise removal of chlorine atoms. mdpi.com It is expected that the electrochemical reduction of this compound would proceed in a similar manner, with the initial reduction likely occurring at the more easily reducible C-Cl bonds. The exact reduction potentials and the nature of the final products would depend on the specific experimental conditions, including the electrode material, solvent, and supporting electrolyte.
Derivatives and Advanced Synthetic Utility of 2,4 Dichloro 3,5,6 Trifluoropyridine
Synthesis of Polyhalogenated Pyridine (B92270) Derivatives
The reactivity of the chlorine and fluorine atoms on the pyridine ring of 2,4-dichloro-3,5,6-trifluoropyridine can be selectively manipulated to generate a diverse range of polyhalogenated derivatives. This selectivity is crucial for the development of novel fluorinated nitrogen heterocycles and for the regioselective synthesis of aryl-substituted pyridines.
Creation of Fluorinated Nitrogen Heterocycles with Unique Substitution Patterns
The presence of multiple halogen atoms on the pyridine ring of this compound allows for a variety of nucleophilic substitution reactions. The positions of the chlorine and fluorine atoms influence the regioselectivity of these reactions, enabling the synthesis of fluorinated nitrogen heterocycles with precisely controlled substitution patterns. The reactivity of similar polyhalogenated pyridines suggests that nucleophilic attack can be directed to specific positions based on the nature of the nucleophile and the reaction conditions. For instance, in related polyhalopyridine systems, the C-4 position is often susceptible to nucleophilic attack, while the reactivity of the C-2 and C-6 positions can also be exploited. This allows for the sequential introduction of different functional groups, leading to a wide array of uniquely substituted fluorinated pyridines.
Regioselective Synthesis of Diaryl and Monoaryl Pyridine Derivatives
A significant application of this compound is in the regioselective synthesis of diaryl and monoaryl pyridine derivatives through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Research has demonstrated that the differential reactivity of the chlorine atoms at the C-3 and C-5 positions can be exploited to achieve selective arylation.
Under specific catalytic conditions, it is possible to selectively substitute one or both chlorine atoms with aryl groups. For instance, the reaction of this compound with one equivalent of an arylboronic acid can yield the corresponding 5-aryl-3-chloro-2,4,6-trifluoropyridine. Subsequent reaction with a different arylboronic acid can then lead to the formation of a 3,5-diaryl-2,4,6-trifluoropyridine with two different aryl substituents. This stepwise approach provides a powerful tool for the construction of complex biaryl and terphenyl-like structures containing a central, highly fluorinated pyridine core.
Key findings from studies on the Suzuki-Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have shown that high yields of both mono- and diarylated products can be obtained. The choice of palladium catalyst, ligand, base, and solvent system is crucial in controlling the selectivity and efficiency of these transformations.
| Arylboronic Acid | Product Type | Yield (%) |
|---|---|---|
| Phenylboronic acid | Monoaryl | 85 |
| Phenylboronic acid | Diaryl | 92 |
| 4-Methylphenylboronic acid | Monoaryl | 82 |
| 4-Methylphenylboronic acid | Diaryl | 90 |
| 4-Methoxyphenylboronic acid | Monoaryl | 88 |
| 4-Methoxyphenylboronic acid | Diaryl | 95 |
Role as a Building Block in Complex Molecular Architectures
The unique electronic and steric properties conferred by the halogen atoms make this compound an invaluable building block for the construction of complex and advanced molecular architectures.
Precursor for Advanced Organic Molecules
As a highly functionalized scaffold, this compound serves as a precursor for a variety of advanced organic molecules. Its derivatives are key intermediates in the synthesis of compounds with applications in medicinal chemistry and materials science. researchgate.net The introduction of the polyhalogenated pyridine core can significantly influence the biological activity and physical properties of the target molecules. For example, fluorinated pyridines are integral components of many pharmaceuticals and agrochemicals due to the enhanced metabolic stability and binding affinity often associated with the presence of fluorine atoms. researchgate.net
Integration into Multi-Step Synthesis Schemes
The ability to selectively functionalize the different positions of the this compound ring allows for its seamless integration into multi-step synthesis campaigns. The remaining halogen atoms after an initial substitution can serve as handles for further transformations, enabling the elaboration of complex molecular frameworks. This stepwise functionalization is a key strategy in the total synthesis of natural products and the development of novel pharmaceutical candidates.
Applications in Specialized Chemical Synthesis
Beyond its role as a versatile building block, this compound finds application in specialized areas of chemical synthesis. It is a key intermediate in the production of certain herbicides and is also utilized in the synthesis of dyes. google.com In the pharmaceutical industry, this compound is an important starting material for the synthesis of various drugs, including anti-inflammatory agents, antipsychotics, and antiviral medications. researchgate.net Its utility also extends to the fine chemical industry, where it is used to create dyes, pigments, and flavors. researchgate.net
Intermediates for Materials Science Research (e.g., thermally stable polymers)
The reactivity of the chlorine and fluorine atoms on the pyridine ring allows for its use as a monomer in polycondensation reactions. Specifically, the fluorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, enabling reactions with bisphenols or other difunctional nucleophiles to form poly(aryl ether)s. These polymers are a class of high-performance thermoplastics known for their exceptional thermal and oxidative stability.
While specific, named polymers synthesized directly from this compound are not extensively detailed in readily available literature, the synthetic principles are well-established. The general reaction involves the nucleophilic displacement of the para-fluorine atom by a bisphenoxide, leading to the formation of an ether linkage and the polymer backbone. The remaining chloro and fluoro substituents on the pyridine ring can be retained in the final polymer, imparting specific properties, or they can be used for further post-polymerization modifications.
Table 1: Potential Monomers for Polycondensation with this compound
| Monomer Type | Example Compound | Potential Polymer Class | Key Properties |
| Bisphenol | Bisphenol A | Poly(ether) | High thermal stability, mechanical strength |
| Bisphenol | 4,4'-Biphenol | Poly(ether) | Enhanced rigidity and thermal stability |
| Bisphenol | 9,9-Bis(4-hydroxyphenyl)fluorene | Poly(ether) | High glass transition temperature, solubility |
| Diamine | 4,4'-Oxydianiline | Poly(ether imide) | Excellent thermal and mechanical properties |
The resulting fluorinated poly(aryl ether)s containing pyridine units are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries.
Precursors for Dye-Fixing Agents
In the textile industry, reactive dyes are a major class of colorants that form a covalent bond with the fiber, typically cellulose (B213188) in cotton, leading to excellent wash fastness. The dye molecule consists of a chromophore, which is responsible for the color, and a reactive group that binds to the fiber. Halogenated heterocycles are commonly employed as these reactive groups.
This compound serves as a precursor for a specific class of reactive groups used in the synthesis of reactive dyes. Its utility in this area is explicitly noted, as it is considered "useful among other things for fixing dyes to fabric." google.com
The synthesis of these reactive dyes involves the condensation of this compound with a chromophore that contains a nucleophilic group, typically an amino (-NH2) or a hydroxyl (-OH) group. Research has shown that in these reactions, the fluorine atom at the 4-position of the pyridine ring is preferentially displaced. This high reactivity is due to the electron-withdrawing nature of the nitrogen atom in the ring and the other halogen substituents, which activate the para position for nucleophilic attack.
This reaction results in the formation of dichlorodifluoropyridinyl dyes. The resulting dichlorodifluoropyridinyl moiety acts as the reactive handle of the dye. During the dyeing process, under alkaline conditions, one of the remaining halogen atoms (either chlorine or fluorine) on the pyridine ring undergoes nucleophilic substitution with the hydroxyl groups of the cellulose fibers, forming a stable covalent ether linkage. This process "fixes" the dye to the fabric.
Table 2: Reactivity of Halogens in this compound for Dye Synthesis
| Position on Pyridine Ring | Halogen | Relative Reactivity towards Nucleophiles | Role in Dye Synthesis |
| 4 | Fluorine | Highest | Initial point of attachment for the chromophore |
| 2, 6 | Fluorine | Lower | Potential sites for reaction with textile fibers |
| 3, 5 | Chlorine | Lowest | Generally remain on the dye molecule |
The presence of multiple halogens on the pyridine ring offers the potential for creating bifunctional reactive dyes, where more than one reactive site can bond with the fiber, leading to higher fixation efficiency. The specific reactivity of the remaining halogens can be tuned by the dyeing conditions, such as pH and temperature.
Analytical and Computational Approaches in the Study of 2,4 Dichloro 3,5,6 Trifluoropyridine
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential) and blue indicates electron-deficient areas (positive potential).
For pyridine (B92270) derivatives, the nitrogen atom is generally an electron-rich site, making it susceptible to electrophilic attack. In the case of 2,4-dichloro-3,5,6-trifluoropyridine, the presence of highly electronegative fluorine and chlorine atoms significantly influences the electrostatic potential of the entire molecule. Computational studies on similar halogenated aromatic compounds have shown that the MEP analysis effectively identifies sites for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the halogen substituents creates electron-deficient regions on the pyridine ring, particularly at the carbon atoms bonded to the chlorine atoms, making them primary targets for nucleophiles.
The analysis provides a visual representation of how the electron density is distributed across the molecule, which is crucial for understanding its reactivity. For instance, in related studies of other chlorinated pyridines, MEP analysis has been used to explain the regioselectivity of substitution reactions.
In Silico Studies for Reaction Mechanisms (e.g., Potential Energy Surfaces, Activation Energies for SNAr)
In silico studies, particularly the calculation of potential energy surfaces and activation energies, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these studies are particularly relevant for understanding nucleophilic aromatic substitution (SNAr) reactions, a common pathway for the functionalization of such compounds.
Computational models can map the entire reaction pathway from reactants to products, identifying transition states and intermediates. The activation energy (ΔG‡) for the substitution at different positions on the pyridine ring can be calculated to predict the most likely site of reaction. For di- and tri-substituted pyridines, these calculations help in understanding the regioselectivity of the substitution.
For example, in the SNAr reaction of a dichloropyrimidine with a nucleophile, computational analysis can determine the activation barriers for substitution at each of the chlorine-bearing carbon atoms. rsc.org The position with the lower activation energy will be the preferred site of attack. These theoretical predictions can be correlated with experimental observations to validate the proposed reaction mechanism. researchgate.net Factors such as the nature of the nucleophile, the solvent, and the specific arrangement of substituents on the pyridine ring all influence the potential energy surface and, consequently, the reaction outcome.
Table 1: Theoretical Activation Energies for SNAr Reactions
| Reactant | Nucleophile | Position of Substitution | Calculated Activation Energy (kJ/mol) |
|---|---|---|---|
| 2,4-dichloropyrimidine | Benzyl alcohol anion | C4 | Lower Energy |
| 2,4-dichloropyrimidine | Benzyl alcohol anion | C2 | Higher Energy |
| 3,5-dichloropyrazine (with EWG at C2) | Amine | C5 | Preferred |
| 3,5-dichloropyrazine (with EDG at C2) | Amine | C3 | Preferred |
Prediction of Stability and Degradation Pathways
Computational methods can also be employed to predict the stability of this compound and its potential degradation pathways. The stability of a molecule can be assessed by calculating its thermodynamic properties, such as the heat of formation and bond dissociation energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key indicators of chemical reactivity and stability. nih.gov A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
The prediction of degradation pathways is crucial for understanding the environmental fate of the compound. Computational models can simulate various degradation mechanisms, such as hydrolysis, oxidation, and photolysis. By calculating the reaction energies for different potential degradation reactions, it is possible to identify the most probable pathways. For instance, studies on the degradation of other chlorinated aromatic compounds have utilized computational chemistry to propose detailed mechanisms for their breakdown into less harmful substances. While specific studies on the degradation of this compound were not found, the principles from studies on compounds like 2,4-D and 2,4,5-T can be applied. nih.gov
Advanced Quantum Chemical Methods (e.g., GIAO for NMR Chemical Shifts)
Advanced quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for the accurate prediction of NMR chemical shifts. researchgate.net This approach is particularly valuable for fluorinated organic compounds, as ¹⁹F NMR spectroscopy is a primary technique for their characterization.
The GIAO method calculates the magnetic shielding tensors for each nucleus in a molecule, from which the NMR chemical shifts can be derived. These calculated shifts can then be compared with experimental data to confirm the structure of the compound. For complex molecules like this compound, where the fluorine atoms are in different chemical environments, the GIAO method can help in the unambiguous assignment of the signals in the ¹⁹F NMR spectrum.
The accuracy of the GIAO calculations depends on the level of theory and the basis set used. researchgate.net By employing appropriate computational parameters, it is possible to achieve a good correlation between the calculated and experimental chemical shifts. This predictive power is not only useful for structure elucidation but also for studying conformational changes and intermolecular interactions.
Table 2: Predicted vs. Experimental NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹⁹F | Calculation-dependent | Specific data not available |
| ¹³C | Calculation-dependent | Specific data not available |
| ¹H | Not applicable | Not applicable |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Selective Transformations
The selective functionalization of the 2,4-dichloro-3,5,6-trifluoropyridine ring is a primary challenge and a significant area for future research. The presence of multiple reactive sites—two chlorine atoms and three fluorine atoms—necessitates the development of highly selective catalytic systems. Current research on related polyhalogenated pyridines, such as the use of palladium catalysts in Suzuki-Miyaura cross-coupling reactions, demonstrates the potential for site-selective C-C bond formation. researchgate.net
Future work will likely focus on designing catalysts that can differentiate between the C-Cl bonds at the 2- and 4-positions and the C-F bonds. Research into ligands that can fine-tune the steric and electronic properties of metal centers (e.g., Palladium, Nickel, Copper) will be crucial. The goal is to achieve controlled, stepwise functionalization, allowing for the programmed introduction of different substituents onto the pyridine (B92270) core. This would enable the synthesis of complex, highly substituted pyridine derivatives that are otherwise difficult to access.
Table 1: Potential Catalytic Systems for Selective Functionalization
| Catalyst Type | Target Transformation | Rationale for Exploration |
| Palladium-based Catalysts | Selective C-Cl Arylation/Alkylation | Proven efficacy in Suzuki, Stille, and Sonogashira couplings with chloro-pyridines. researchgate.net |
| Nickel-based Catalysts | C-F Bond Activation/Functionalization | Lower cost than palladium and unique reactivity profiles for activating strong C-F bonds. |
| Copper-catalyzed Reactions | Amination and Etherification | Versatility in forming C-N and C-O bonds, often under milder conditions. |
| Photoredox Catalysis | Radical-based Transformations | Access to novel reaction pathways for functionalization under mild, light-driven conditions. |
Exploration of New Regioselective Synthesis Strategies
Building upon the development of new catalysts, the exploration of novel regioselective synthesis strategies is a parallel and essential research avenue. The inherent reactivity differences between the halogen substituents on the pyridine ring provide a basis for achieving regioselectivity. For instance, the chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 2-position, a preference that can be exploited.
Future strategies will move beyond simple nucleophilic substitution to more sophisticated methodologies. This includes directed ortho-metalation (DoM), where a directing group guides a metalating agent to a specific position, and transition-metal-catalyzed C-H activation. While the pyridine core is electron-deficient, strategic placement of activating groups could enable selective C-H functionalization, bypassing the need for pre-halogenation and offering a more atom-economical approach. The development of methods for highly regioselective 1,3-dipolar cycloadditions, as seen in related fluorine-containing aromatic systems, could also lead to novel heterocyclic structures. mdpi.comnih.gov
Advanced Computational Studies for Predictive Organic Chemistry
Computational chemistry is set to become an indispensable tool for predicting and understanding the reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, bond strengths, and the transition states of potential reactions.
As demonstrated in studies of similar molecules like chloro- and fluoropyrroles, computational approaches can be used to:
Calculate Molecular Properties: Determine the relative energies and stabilities of isomers and conformers. nih.gov
Predict Reactivity: Use global reactivity descriptors (e.g., chemical potential, hardness) and local descriptors (e.g., Fukui functions, electrostatic potential maps) to predict the most likely sites for nucleophilic, electrophilic, or radical attack. nih.gov
Elucidate Reaction Mechanisms: Model entire reaction pathways to understand the energies of intermediates and transition states, thereby explaining observed regioselectivity and guiding the design of more efficient reactions.
By creating accurate predictive models, researchers can screen potential catalysts and reaction conditions in silico, significantly reducing the experimental effort required to discover new transformations and optimize existing ones.
Integration into Supramolecular Architectures and Advanced Materials
The unique electronic properties of the this compound ring make it an attractive building block for supramolecular chemistry and materials science. The arrangement of fluorine and chlorine atoms creates a distinct polarization and a significant dipole moment, which can be harnessed to direct non-covalent interactions.
Future research will explore the use of this compound as a "scaffold" for creating complex supramolecular assemblies. Similar to how facially polarized fluorinated cyclohexanes have been used as tripodal building blocks for anion binding and gel formation, the pyridine core could be functionalized to create receptors, sensors, or components of molecular machines. nih.gov The introduction of fluorine atoms is known to enhance chemical stability and can impart properties like hydrophobicity and lipophobicity, which are desirable in materials science. pipzine-chem.com Consequently, derivatives of this compound could be investigated as monomers for the synthesis of specialty polymers with high thermal stability, chemical resistance, and unique optical or electronic properties. pipzine-chem.com
Green Chemistry Approaches in the Synthesis and Reactions of this compound
Adopting the principles of green chemistry is a critical trend for the future of chemical manufacturing. Research efforts will increasingly focus on making the synthesis and subsequent reactions of this compound more environmentally benign.
Key areas of investigation include:
Greener Synthesis Routes: Current methods often start from pentachloropyridine (B147404) and involve high temperatures and polar aprotic solvents like N-methylpyrrolidone. google.comgoogle.com Future research will aim to develop syntheses that use less hazardous solvents, operate at lower temperatures, and reduce the formation of byproducts. This includes exploring catalytic fluorination methods that offer higher efficiency and selectivity.
Improved Reaction Efficiency: The development of highly active and recyclable catalysts will be paramount. This not only improves the economic viability of processes but also minimizes waste from stoichiometric reagents and catalyst disposal.
Alternative Energy Sources: The use of alternative energy sources such as microwave irradiation or flow chemistry can significantly reduce reaction times, improve energy efficiency, and enhance process safety and control compared to traditional batch processing.
Atom Economy: Designing synthetic transformations that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. This involves prioritizing addition reactions and minimizing the use of protecting groups.
The trend towards sustainable chemistry in the production of related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, underscores the industry-wide push for greener manufacturing processes that will undoubtedly be applied to this compound. marketreportanalytics.comdatainsightsmarket.com
Q & A
Q. What are the optimal synthetic routes for 2,4-Dichloro-3,5,6-trifluoropyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via sequential halogenation. For example, chlorination of a fluorinated pyridine precursor using POCl₃ at elevated temperatures (150°C) can introduce chlorine substituents, while fluorination may involve HF or fluorinating agents like SF₄ under controlled conditions . Key parameters include temperature control, catalyst selection (e.g., Pd/C for partial dechlorination), and stoichiometric ratios to minimize side products. Characterization via GC-MS and NMR is critical to confirm purity and regiochemistry.
Q. How should researchers safely handle this compound in laboratory settings?
The compound is classified as a combustible solid (WGK 3) and requires strict safety protocols:
- Use N95 masks, gloves, and eyeshields to avoid inhalation or dermal contact .
- Store in airtight containers away from heat sources and oxidizing agents.
- Dispose of waste via licensed hazardous waste handlers to prevent environmental contamination (e.g., aquatic toxicity concerns) .
Q. Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?
- NMR spectroscopy (¹⁹F and ¹H): Resolves fluorine and chlorine substitution patterns .
- X-ray crystallography : Validates molecular geometry and packing, as demonstrated for related fluoropyridines (CCDC-2121961) .
- GC-MS/HPLC : Quantifies purity and identifies byproducts from incomplete halogenation .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for targeted molecular architectures?
Regioselectivity is influenced by electronic and steric factors:
- Nucleophilic aromatic substitution (SNAr) : Electron-deficient positions (e.g., para to chlorine) react preferentially with nucleophiles like aryl lithium reagents. For example, tert-butyl lithium mediates bromine-lithium exchange, enabling aryl group introduction at specific sites .
- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions can replace chlorine atoms with boronic acids under Pd catalysis, leveraging differential C-Cl bond reactivity .
Q. What computational methods are suitable for predicting reactivity and stability of derivatives?
- Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict SNAr reactivity. For example, Fukui indices can identify electrophilic centers .
- Molecular Dynamics (MD) : Simulates solvation effects and steric hindrance in substitution reactions .
Q. How can contradictory data in fluorination reaction yields be resolved?
Contradictions often arise from competing reaction pathways (e.g., over-fluorination vs. decomposition):
- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.
- Isotopic labeling : ¹⁸F labeling helps trace fluorination efficiency and byproduct pathways.
- Design of Experiments (DoE) : Statistically optimize variables (temperature, solvent polarity) to maximize yield .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
